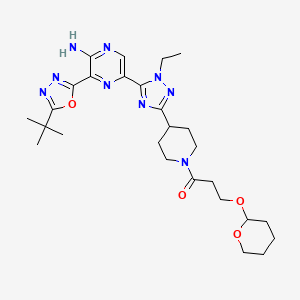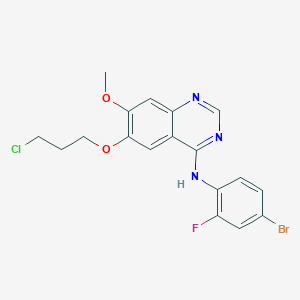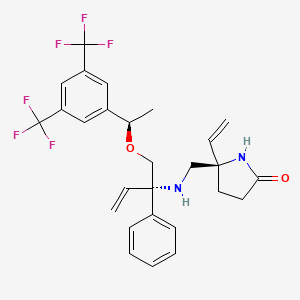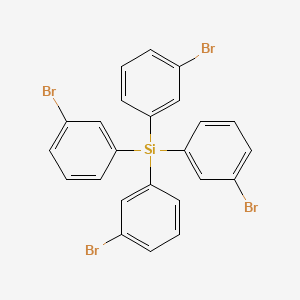
Tetrakis(3-bromophenyl)silane
Overview
Description
Tetrakis(3-bromophenyl)silane is a chemical compound with the molecular formula C24H16Br4Si and a molecular weight of 652.09 . It is a solid at 20 degrees Celsius and should be stored under inert gas . It is sensitive to moisture .
Molecular Structure Analysis
The molecular structure of Tetrakis(3-bromophenyl)silane consists of a silicon atom at the center, surrounded by four 3-bromophenyl groups .Chemical Reactions Analysis
Tetrakis(3-bromophenyl)silane has been used in the synthesis of porous organic polymers (POPs) via Sonogashira–Hagihara coupling reactions . These polymers have high thermal stability and specific surface areas, making them promising candidates for various applications .Physical And Chemical Properties Analysis
Tetrakis(3-bromophenyl)silane appears as a white to light yellow powder or crystal . It has a melting point range of 183.0 to 187.0 °C . .Scientific Research Applications
Material Building Blocks
Tetrakis(3-bromophenyl)silane is used as a material building block in the field of materials science . It is particularly used in the creation of small molecule semiconductor building blocks .
Organometallic Reagents
In the field of chemistry, Tetrakis(3-bromophenyl)silane is used as an organometallic reagent . It is specifically used in the creation of organosilicon compounds .
Synthesis of Porous Organic Polymers
Tetrakis(3-bromophenyl)silane is used in the synthesis of porous organic polymers . These polymers have high thermal stability and specific surface areas, making them suitable for various applications .
Carbon Dioxide Sorption
The porous organic polymers synthesized using Tetrakis(3-bromophenyl)silane show moderate carbon dioxide uptakes . This makes them potentially useful in applications related to the storage and capture of CO2 .
Intermediate for Hole Transport Materials
Tetrakis(3-bromophenyl)silane is used as an intermediate for emerging hole transport materials . These materials are based on a silicon core .
Use in Perovskite Solar Cells
Materials containing Tetrakis(3-bromophenyl)silane have been shown to compete with SpiroMeOTAD for efficiency and stability in perovskite solar cells . This suggests potential applications in the field of renewable energy .
Future Directions
Mechanism of Action
Target of Action
Tetrakis(3-bromophenyl)silane is primarily used as an intermediate in the synthesis of emerging hole transport materials . These materials are based on a silicon core, which is the primary target of Tetrakis(3-bromophenyl)silane .
Mode of Action
The compound interacts with its silicon-based targets through Sonogashira–Hagihara coupling reactions . This interaction results in the formation of novel porous organic polymers .
Biochemical Pathways
The biochemical pathways affected by Tetrakis(3-bromophenyl)silane are primarily related to the synthesis of porous organic polymers . The compound’s interaction with silicon-centered monomers influences the structure geometry of these monomers, thereby tuning the porosity of the resulting materials .
Result of Action
The primary molecular effect of Tetrakis(3-bromophenyl)silane’s action is the formation of porous organic polymers with high thermal stability and specific surface areas . These materials show moderate carbon dioxide uptakes and a comparably high binding ability with CO2 .
Action Environment
The action, efficacy, and stability of Tetrakis(3-bromophenyl)silane can be influenced by various environmental factors. For instance, the compound is sensitive to moisture , suggesting that its stability and efficacy could be affected by humidity levels. Additionally, the temperature and specific conditions of the synthesis process can impact the compound’s action and the properties of the resulting materials .
properties
IUPAC Name |
tetrakis(3-bromophenyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16Br4Si/c25-17-5-1-9-21(13-17)29(22-10-2-6-18(26)14-22,23-11-3-7-19(27)15-23)24-12-4-8-20(28)16-24/h1-16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEONAMFYGJFDJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)[Si](C2=CC(=CC=C2)Br)(C3=CC(=CC=C3)Br)C4=CC(=CC=C4)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16Br4Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
652.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrakis(3-bromophenyl)silane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes Tetrakis(3-bromophenyl)silane useful for creating porous materials?
A: Tetrakis(3-bromophenyl)silane is a tetrahedral silicon-centered monomer. The molecule possesses four reactive bromine atoms which can participate in Sonogashira–Hagihara coupling reactions. [, ] This allows it to act as a building block for complex, crosslinked polymer structures. By reacting it with suitable linkers, like 2,2′,7,7′-tetraethynyl-9,9′-spirobifluorene (TESF), researchers can create porous organic polymers (POPs). [] The spatial arrangement of the phenyl rings around the central silicon atom influences the final structure and porosity of the resulting POP. []
Q2: How does changing the structure of the silicon-centered monomer affect the final properties of the porous organic polymer?
A: Research has shown that using Tetrakis(3-bromophenyl)silane as a monomer, compared to the structurally similar Tetrakis(4-bromophenyl)silane, leads to a POP with different porosity. [] This suggests that the position of the bromine atom on the phenyl rings (meta vs. para) influences the spatial arrangement of the polymer network during synthesis. This highlights how subtle structural changes in the monomer can be used to fine-tune the properties of the final porous material.
Q3: What are the potential applications of porous organic polymers synthesized using Tetrakis(3-bromophenyl)silane?
A: The POPs synthesized using Tetrakis(3-bromophenyl)silane, specifically POP-2 in the referenced research [], demonstrate moderate carbon dioxide uptake and selectivity. [] This makes them potentially suitable for carbon capture and storage applications, which is crucial for addressing climate change. Further research can explore optimizing the POP structure for enhanced gas sorption properties and investigate other applications like catalysis or sensing.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



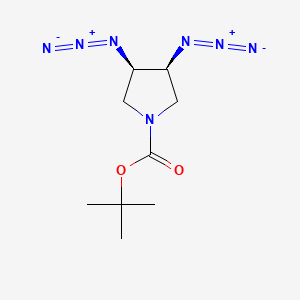
![tert-Butyl 6a-isothiazol-5-yl-1-[(4-methoxyphenyl)methyl]-3,3a,4,6-tetrahydropyrrolo[3,4-c]isoxazole-5-carboxylate](/img/structure/B1516344.png)
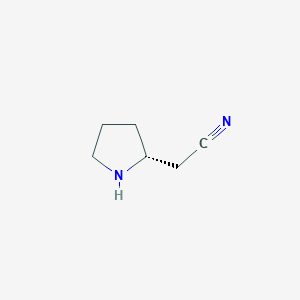

![Methyl 4-[(6-chloro-3-methyl-pyridine-2-carbonyl)amino]-3,5-dimethyl-benzoate](/img/structure/B1516357.png)
![4,5-Dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-amine](/img/structure/B1516360.png)
![tert-Butyl 6a-isothiazol-5-yl-3,3a,4,6-tetrahydro-1H-pyrrolo[3,4-c]isoxazole-5-carboxylate](/img/structure/B1516367.png)


